

Structure Elucidation of (2-(Trluoromethyl)pyridin-3-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-(Trluoromethyl)pyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-(Trluoromethyl)pyridin-3-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to provide a predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

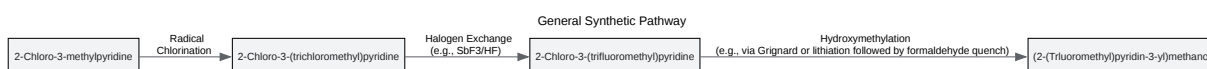
(2-(Trluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative. The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring and the molecule's overall lipophilicity, a key parameter in drug design.

Identifier	Value	Source
IUPAC Name	(2-(Trluoromethyl)pyridin-3-yl)methanol	N/A
CAS Number	131747-57-4	[1]
Molecular Formula	C ₇ H ₆ F ₃ NO	[1]
Molecular Weight	177.12 g/mol	[2]
Predicted XlogP	0.9	[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of (2-(Trluoromethyl)pyridin-3-yl)methanol is not readily available in the reviewed literature, a general synthetic strategy can be proposed based on established methods for the preparation of trifluoromethylpyridines. One common approach involves the halogen-exchange fluorination of a corresponding trichloromethylpyridine precursor, followed by functional group manipulations to introduce the methanol moiety.

A plausible synthetic workflow is outlined below:



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A potential synthetic route to (2-(Trluoromethyl)pyridin-3-yl)methanol.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of (2-(Trluoromethyl)pyridin-3-yl)methanol is not currently published. The following is a generalized procedure based on analogous transformations:

- **Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine:** Starting from 2-chloro-3-methylpyridine, radical chlorination followed by a Swarts reaction (or related halogen exchange fluorination) would yield the trifluoromethyl intermediate.
- **Hydroxymethylation:** The resulting 2-chloro-3-(trifluoromethyl)pyridine could then be subjected to metal-halogen exchange (e.g., with n-butyllithium) at low temperature, followed by quenching with anhydrous formaldehyde to introduce the hydroxymethyl group at the 3-position.
- **Purification:** The crude product would likely require purification by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Structure Elucidation by Spectroscopic Methods

The definitive structure of (2-(Trluoromethyl)pyridin-3-yl)methanol would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ^1H NMR Spectral Data (in CDCl_3):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.6	d	1H	H-6	Doublet due to coupling with H-5.
~7.8	d	1H	H-4	Doublet due to coupling with H-5.
~7.4	dd	1H	H-5	Doublet of doublets from coupling to H-4 and H-6.
~4.9	s	2H	-CH ₂ OH	Singlet for the methylene protons.
~2.5	br s	1H	-OH	Broad singlet for the hydroxyl proton; chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ) ppm	Assignment	Notes
~150	C-2	Attached to the electron-withdrawing CF ₃ group.
~148	C-6	
~138	C-4	
~135	C-3	
~124 (q)	-CF ₃	Quartet due to C-F coupling.
~122	C-5	
~60	-CH ₂ OH	

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

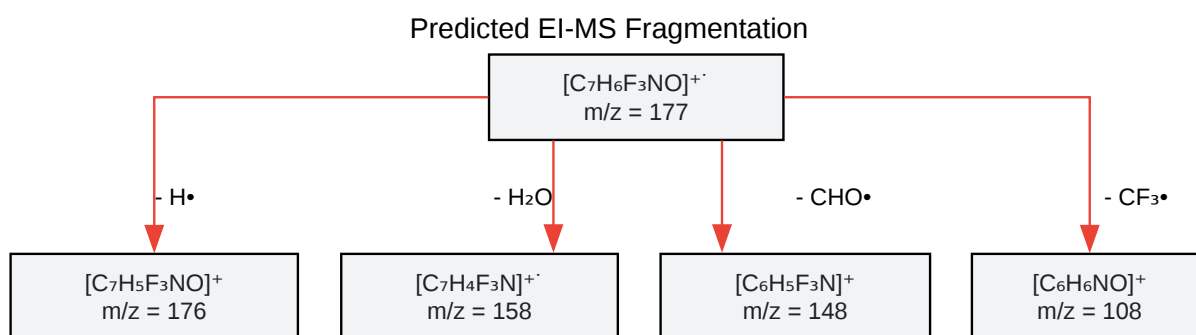
Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Proposed Fragment	Notes
177	$[M]^+$	Molecular ion peak.
176	$[M-H]^+$	Loss of a hydrogen atom.
158	$[M-H_2O]^+$	Loss of water from the alcohol.
148	$[M-CHO]^+$	Loss of the formyl radical.
108	$[M-CF_3]^+$	Loss of the trifluoromethyl radical.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Utilize electron ionization (EI) at 70 eV to induce fragmentation.
- **Analysis:** Detect the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

The fragmentation pathway can be visualized as follows:



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A simplified representation of the predicted mass fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectral Data:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch	Alcohol
3100-3000	C-H stretch (aromatic)	Pyridine ring
2950-2850	C-H stretch (aliphatic)	-CH ₂ -
1600-1450	C=C and C=N stretch	Pyridine ring
1350-1150	C-F stretch	Trifluoromethyl group
~1050	C-O stretch	Primary alcohol

Experimental Protocol: Infrared Spectroscopy

- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of **(2-(Trifluoromethyl)pyridin-3-yl)methanol** relies on a combination of modern spectroscopic techniques. While direct experimental data for this specific molecule is sparse in the public domain, analysis of its structural analogues allows for a reliable prediction of its spectroscopic characteristics. The methodologies and predicted data presented in this guide offer a solid framework for the synthesis, purification, and structural confirmation of this compound, which holds potential as a building block in medicinal chemistry.

and drug development. Further research is warranted to obtain and publish detailed experimental data to confirm these predictions.

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References

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- 2. 2-(Trifluoromethyl)-4-pyridinemethanol | C₇H₆F₃NO | CID 10374971 - PubChem [pubchem.ncbi.nlm.nih.gov]
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